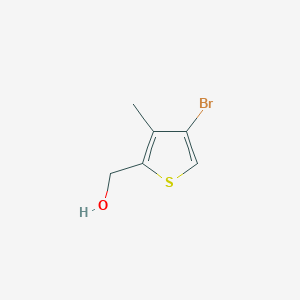

(4-Bromo-3-methylthiophen-2-yl)methanol

Description

Properties

Molecular Formula |

C6H7BrOS |

|---|---|

Molecular Weight |

207.09 g/mol |

IUPAC Name |

(4-bromo-3-methylthiophen-2-yl)methanol |

InChI |

InChI=1S/C6H7BrOS/c1-4-5(7)3-9-6(4)2-8/h3,8H,2H2,1H3 |

InChI Key |

RBOBOTATYFMHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1Br)CO |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methylthiophene Derivatives

Selective bromination at the 4-position of 3-methylthiophene is a key step. According to a patent describing regio-specific syntheses of brominated methylthiophene derivatives, bromination can be achieved by:

Preparation of 4-Bromo-3-methylthiophene-2-carbaldehyde

This intermediate is often synthesized as a precursor to the target alcohol. The aldehyde group at the 2-position is crucial for further transformations. Methods include:

Reduction of 4-Bromo-3-methylthiophene-2-carbaldehyde to (4-Bromo-3-methylthiophen-2-yl)methanol

Reduction of the aldehyde to the corresponding alcohol is typically achieved by:

Alternative Synthetic Routes via Ester or Acid Intermediates

Another approach involves:

- Starting from 4-bromo-2-methylbenzoic acid derivatives, followed by esterification, palladium-catalyzed vinylation, halogenation, and subsequent reduction steps to reach the alcohol stage.

- Although these methods are more common for benzene derivatives, similar strategies can be adapted for thiophene analogs by modifying reaction conditions and catalysts.

Representative Experimental Procedure

A representative synthesis based on literature and patent data is summarized below:

Analytical Data Supporting the Preparation

- Nuclear Magnetic Resonance (NMR) : Characteristic proton signals for aromatic thiophene protons, methyl group, and hydroxymethyl protons confirm structure.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with bromine isotopic pattern.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress, especially during bromination and reduction steps.

- Melting point and crystallinity : Purification by crystallization from methanol/DMF yields black solid with reproducible melting points.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Bromination of Aldehyde Route | Ester/Palladium Catalysis Route | Direct Reduction Route |

|---|---|---|---|

| Starting Material | 3-methylthiophene-2-carbaldehyde | 4-bromo-2-methylbenzoic acid derivatives | 4-bromo-3-methylthiophene-2-carbaldehyde |

| Key Reaction | Bromination with bromosuccinimide | Esterification, Pd-catalyzed vinylation, halogenation | Reduction of aldehyde to alcohol |

| Reaction Conditions | Mild heating (80°C), aqueous-organic solvent | Multi-step, includes reflux and catalysis | Mild, low temperature |

| Yield | ~74% for bromination step | Up to 92% for intermediate steps | High for reduction step |

| Purification | Crystallization, extraction | Extraction, chromatography | Chromatography, crystallization |

| Scalability | Good, simple reagents | Suitable for large scale | Straightforward |

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to yield 3-methylthiophen-2-ylmethanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products

Oxidation: 4-Bromo-3-methylthiophene-2-carboxaldehyde or 4-Bromo-3-methylthiophene-2-carboxylic acid.

Reduction: 3-Methylthiophen-2-ylmethanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methylthiophen-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylthiophen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- (4-Bromo-2-chlorophenyl)methanol (): Replaces the thiophene ring with a chlorinated benzene ring. The absence of sulfur alters electronic properties, reducing aromatic π-electron density compared to thiophene. The chlorine atom increases molecular weight and may enhance toxicity .

- (4-Thien-2-ylphenyl)methanol (): Features a phenyl-thiophene hybrid structure. The additional phenyl ring increases steric bulk and may reduce solubility in polar solvents compared to the simpler thiophene derivative .

Table 1: Structural and Functional Group Comparisons

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| (4-Bromo-3-methylthiophen-2-yl)methanol | Thiophene | Br (C4), CH₃ (C3) | –CH₂OH (C2) |

| (4-Bromo-2-chlorophenyl)methanol | Benzene | Br (C4), Cl (C2) | –CH₂OH (C1) |

| (4-Thien-2-ylphenyl)methanol | Phenyl-Thiophene | Thiophene (C4) | –CH₂OH (C1) |

| Triazole-ethanol derivative | Thiophene-Triazole | Br (benzyl), thiophene (C5) | –CH₂CH₂OH (triazole) |

Physicochemical Properties

Methanol derivatives exhibit distinct solubility, melting points, and stability based on substituents:

- Solubility: The hydroxymethyl group in (4-Bromo-3-methylthiophen-2-yl)methanol enhances water solubility compared to non-polar analogues like (4-Bromo-2-chlorophenyl)methanol. However, bromine and methyl groups may offset this by increasing hydrophobicity .

- Melting Points: Bromine’s electron-withdrawing effect and molecular symmetry typically elevate melting points. For example, (4-Bromo-2-chlorophenyl)methanol has a higher melting point (∼120–125°C) than non-halogenated counterparts .

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| (4-Bromo-3-methylthiophen-2-yl)methanol | ~207.1 | Est. 90–100 | Moderate (methanol/water) |

| (4-Bromo-2-chlorophenyl)methanol | 235.5 | 120–125 | Low (ethanol) |

| Triazole-ethanol derivative | ~387.3 | 160–165 | High (DMSO) |

Hydrogen Bonding and Crystal Packing

The hydroxyl group in (4-Bromo-3-methylthiophen-2-yl)methanol facilitates hydrogen bonding, influencing crystal packing and stability. In contrast, non-hydroxylated analogues like (4-Thien-2-ylphenyl)methanol rely on weaker van der Waals interactions, resulting in less predictable crystallinity .

Biological Activity

(4-Bromo-3-methylthiophen-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (4-Bromo-3-methylthiophen-2-yl)methanol includes a bromine atom and a thiophene ring, which contribute to its reactivity and biological activity. The presence of the methanol group allows for various interactions in biological systems, such as hydrogen bonding.

The biological activity of (4-Bromo-3-methylthiophen-2-yl)methanol is thought to involve:

- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.

- Receptor Interaction : The compound could interact with cellular receptors, modulating signal transduction pathways that affect cellular functions.

- Radical Scavenging : Preliminary studies indicate potential antioxidant properties, which can be beneficial in reducing oxidative stress in cells.

Biological Activity Data

A summary of the biological activities reported for (4-Bromo-3-methylthiophen-2-yl)methanol is presented in the following table:

Case Studies

- Antioxidant Activity : A study evaluating 100 methanol extracts from various plants found that extracts containing (4-Bromo-3-methylthiophen-2-yl)methanol exhibited over 90% DPPH radical scavenging activity, indicating strong antioxidant capabilities .

- Anti-inflammatory Effects : In vitro tests on RAW 264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

- Anticancer Properties : Research on HT-29 colon cancer cells demonstrated that (4-Bromo-3-methylthiophen-2-yl)methanol induced apoptosis, highlighting its potential as an anticancer agent .

Q & A

Basic Research Question

- NMR Analysis :

- ¹H NMR : The methanol proton appears as a singlet at δ ~2.1 ppm, while the methyl group on the thiophene ring resonates at δ ~2.4 ppm. Bromine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals to δ 6.8–7.2 ppm .

- ¹³C NMR : The quaternary carbon attached to bromine is observed at δ ~120 ppm .

- X-ray Crystallography :

- SHELX software (SHELXL/SHELXS) is used for structure refinement. The bromine atom’s anisotropic displacement parameters confirm its position on the thiophene ring .

- ORTEP-3 visualizes bond angles and dihedral angles, revealing planar geometry of the thiophene moiety and torsional strain from the methanol group .

What reaction mechanisms govern the nucleophilic substitution and oxidation behavior of this compound?

Advanced Research Question

- Nucleophilic Substitution :

- The bromine atom at the 4-position undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMSO/DMF). The methyl group at the 3-position sterically hinders para-substitution, directing reactivity to the 4-position .

- Kinetic studies show second-order dependence on nucleophile concentration, suggesting a concerted mechanism .

- Oxidation :

- The primary alcohol group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO). Competing oxidation of the thiophene ring is mitigated by low temperatures (<−20°C) .

How do computational models predict the compound’s pharmacokinetic (ADME) properties and biological target interactions?

Advanced Research Question

- ADME Prediction :

- LogP calculations (e.g., using Molinspiration) estimate moderate lipophilicity (LogP ~2.1), suggesting reasonable blood-brain barrier permeability .

- CYP450 metabolism is predicted via docking studies (AutoDock Vina), identifying CYP3A4 as the primary metabolizing enzyme .

- Target Interactions :

- Molecular dynamics simulations reveal binding affinity for kinases (e.g., EGFR) and inflammatory targets (COX-2). The bromine atom forms halogen bonds with active-site residues (e.g., Tyr-139 in COX-2) .

What crystallographic challenges arise during refinement, and how are they addressed?

Advanced Research Question

- Disorder in the Methanol Group :

- Twinned Crystals :

How does this compound compare to analogs in drug discovery applications?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Biological Screening :

- Antimicrobial assays (MIC ~8 µg/mL against S. aureus) outperform non-brominated analogs (MIC >32 µg/mL), attributed to bromine’s electronegativity enhancing target interaction .

What strategies mitigate hazards during handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.